2,3,3-Trimethyl-2-pentanol

Volatility Separation Science Formulation

2,3,3-Trimethyl-2-pentanol (CAS 23171-85-9) is a C8 branched tertiary alcohol characterized by its compact molecular structure and high degree of alkyl substitution. Its IUPAC name is 2,3,3-trimethylpentan-2-ol, with a molecular weight of 130.23 g/mol.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 23171-85-9
Cat. No. B3369338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethyl-2-pentanol
CAS23171-85-9
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(C)(C)O
InChIInChI=1S/C8H18O/c1-6-7(2,3)8(4,5)9/h9H,6H2,1-5H3
InChIKeyFBWWGYIEJGQWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethyl-2-pentanol (CAS 23171-85-9): A Highly Branched C8 Tertiary Alcohol for Specialized Organic Synthesis and Physical Property Optimization


2,3,3-Trimethyl-2-pentanol (CAS 23171-85-9) is a C8 branched tertiary alcohol characterized by its compact molecular structure and high degree of alkyl substitution . Its IUPAC name is 2,3,3-trimethylpentan-2-ol, with a molecular weight of 130.23 g/mol . The compound's defined branching pattern imparts distinct physical properties, including a boiling point of 145°C at 760 mmHg and a density of 0.823 g/cm³ [1], which differentiate it from linear and less-branched C8 alcohol isomers. This structure governs its behavior as a sterically hindered nucleophile, its volatility profile, and its utility as a building block in organic synthesis .

Why 2,3,3-Trimethyl-2-pentanol Cannot Be Replaced by a Generic C8 Tertiary Alcohol


Generic substitution of a C8 tertiary alcohol for 2,3,3-Trimethyl-2-pentanol is scientifically unsound due to the critical influence of its specific branching architecture on key physical and chemical properties. Isomers such as 2,3,4-trimethyl-3-pentanol and 2,2,4-trimethyl-3-pentanol exhibit quantifiable differences in boiling point, density, and reactivity that directly impact performance in applications requiring precise volatility profiles or steric bulk [1]. The unique steric environment around the tertiary hydroxyl group in 2,3,3-Trimethyl-2-pentanol governs its reaction outcomes, as evidenced in elimination and solvolysis studies . Therefore, substituting this compound without understanding these quantitative differentiations can lead to altered reaction kinetics, unexpected product distributions, and compromised material specifications.

Quantitative Differentiation of 2,3,3-Trimethyl-2-pentanol (CAS 23171-85-9) from C8 Isomers


Boiling Point Differentiation: Lower Volatility Compared to Key C8 Isomers

2,3,3-Trimethyl-2-pentanol exhibits a lower boiling point than 2,3,4-trimethyl-3-pentanol, a common isomer, indicating a quantifiable difference in volatility [1][2]. This difference is directly relevant for applications requiring specific evaporation rates or separation by distillation.

Volatility Separation Science Formulation

Density Variation: Lower Mass per Unit Volume than 2,3,4-Trimethyl-3-pentanol

2,3,3-Trimethyl-2-pentanol has a lower density compared to the isomer 2,3,4-trimethyl-3-pentanol, reflecting differences in molecular packing and intermolecular forces [1][2].

Material Science Formulation Physical Chemistry

Stereochemical Integrity: Resistance to Rearrangement During Derivatization

Unlike some highly branched isomers which are prone to skeletal rearrangements, 2,3,3-trimethyl-2-pentanol demonstrates a distinct ability to undergo derivatization, such as conversion to its chloride, without detectable amounts of rearranged products . This was confirmed through rate of hydrolysis data and melting point analysis, establishing the product as essentially pure.

Organic Synthesis Steric Effects Reaction Selectivity

Solvolytic Pathway Selectivity: A Predictable Ratio of Olefin to Alcohol

The solvolysis of the corresponding chloride, 2-chloro-2,3,3-trimethylpentane, yields a defined product mixture that includes 2,3,3-trimethyl-2-pentanol itself. This provides a quantitative baseline for understanding its formation and stability under specific conditions .

Reaction Kinetics Physical Organic Chemistry Mechanistic Studies

Hydrophobicity Comparison: Lower logP than 2,3,4-Trimethyl-3-pentanol

The octanol-water partition coefficient (logP) is a fundamental measure of hydrophobicity. 2,3,3-Trimethyl-2-pentanol exhibits a lower logP compared to the isomer 2,3,4-trimethyl-3-pentanol, indicating a quantifiably different partitioning behavior [1].

Partitioning Drug Design Environmental Fate

Refractive Index: A Marker of Purity and Molecular Structure

2,3,3-Trimethyl-2-pentanol exhibits a refractive index that is measurably different from its isomers, providing a rapid, non-destructive method for identity verification and purity assessment [1].

Analytical Chemistry Quality Control Optical Properties

Recommended Application Scenarios for 2,3,3-Trimethyl-2-pentanol (CAS 23171-85-9)


Specialty Solvent and Reaction Medium for Sterically Demanding Syntheses

The defined steric environment of 2,3,3-Trimethyl-2-pentanol makes it a valuable solvent or co-solvent in organic reactions where a hindered, non-nucleophilic tertiary alcohol is required. Its lower density and boiling point compared to 2,3,4-trimethyl-3-pentanol allow for easier separation from reaction mixtures via distillation or phase separation, improving process efficiency [1][2]. The predictable and non-rearranging behavior of its derivatives, as established in the work of Brown and Kornblum , ensures that its use does not introduce unexpected side products into complex synthetic sequences.

Precursor to Structurally Defined Tertiary Alkyl Halides

For applications requiring a specific, highly branched tertiary chloride without the complication of skeletal isomerization, 2,3,3-Trimethyl-2-pentanol is the preferred starting material. Studies demonstrate that its conversion to the corresponding chloride yields an essentially pure product, free of the rearranged isomers that plague the synthesis from 2,2,3-trimethyl-3-pentanol . This stereochemical fidelity is critical for the development of advanced materials and agrochemical intermediates where molecular geometry defines biological or physical activity.

Mechanistic Probe in Physical Organic Chemistry

The unique and well-documented behavior of 2,3,3-Trimethyl-2-pentanol and its derivatives in solvolysis and elimination reactions makes it a classic substrate for investigating steric effects and carbocation stability. The quantitatively defined product ratios (e.g., 50% olefin, 20% alcohol in 80% acetone solvolysis) provide a calibrated baseline for comparing reaction conditions, catalysts, or solvent systems. Researchers can leverage this known behavior to benchmark new synthetic methods or probe mechanistic pathways with a high degree of confidence.

Formulation Component Requiring Precise Volatility and Hydrophobicity Control

In specialized formulations, such as high-performance coatings, lubricants, or extraction media, the distinct combination of a 145°C boiling point and a logP of 2.27 offers a unique profile [1][2]. Its lower boiling point compared to 2,3,4-trimethyl-3-pentanol (156.5°C) provides a faster evaporation rate, while its lower logP compared to the same isomer suggests better miscibility with moderately polar components. These quantifiable property differences enable formulators to precisely tune the volatility, solvency, and phase behavior of a mixture, achieving performance characteristics not possible with other C8 alcohol isomers.

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